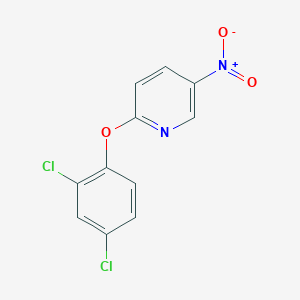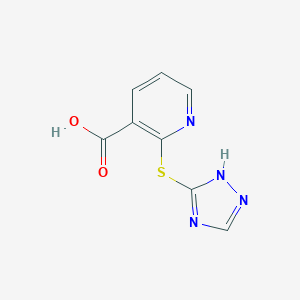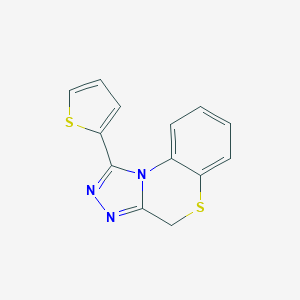
1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to exhibit various biological activities, including antiviral, antifungal, and anticancer properties.
作用机制
The mechanism of action of 1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine is not fully understood. However, it has been proposed that the compound exerts its antiviral activity by inhibiting viral replication. It has also been suggested that the compound acts by inhibiting the activity of certain enzymes involved in the fungal cell wall synthesis. The anticancer activity of this compound is believed to be mediated by inducing apoptosis and inhibiting cell proliferation.
生化和生理效应
Studies have shown that 1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine has various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, including reverse transcriptase and protease. It has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. In addition, this compound has been shown to modulate the expression of various genes and proteins involved in cell proliferation and apoptosis.
实验室实验的优点和局限性
The advantages of using 1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine in lab experiments include its broad-spectrum activity against various viruses, fungi, and cancer cell lines. It also has a relatively simple synthesis method and can be obtained in good yields. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the research on 1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a therapeutic agent in animal models and clinical trials. Additionally, the synthesis of analogs of this compound could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
合成方法
The synthesis of 1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine involves the condensation of 2-aminothiophenol with 2-cyano-3-(2-thienyl)acrylonitrile in the presence of a catalyst such as triethylamine. The resulting intermediate is then treated with hydrazine hydrate to give the final product. This method has been reported to yield the compound in good to excellent yields.
科学研究应用
1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine has been studied extensively for its potential therapeutic applications. It has been reported to exhibit antiviral activity against various viruses, including hepatitis C virus, dengue virus, and chikungunya virus. It has also been found to possess antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, this compound has shown promising anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer.
属性
CAS 编号 |
93299-88-8 |
|---|---|
产品名称 |
1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine |
分子式 |
C13H9N3S2 |
分子量 |
271.4 g/mol |
IUPAC 名称 |
1-thiophen-2-yl-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine |
InChI |
InChI=1S/C13H9N3S2/c1-2-5-10-9(4-1)16-12(8-18-10)14-15-13(16)11-6-3-7-17-11/h1-7H,8H2 |
InChI 键 |
MKKPWOKLXHRYLV-UHFFFAOYSA-N |
SMILES |
C1C2=NN=C(N2C3=CC=CC=C3S1)C4=CC=CS4 |
规范 SMILES |
C1C2=NN=C(N2C3=CC=CC=C3S1)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



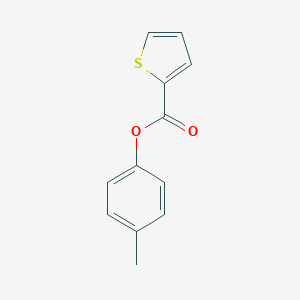
![Methyl 2-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B183552.png)
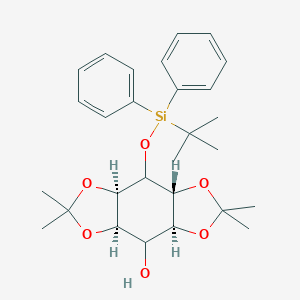
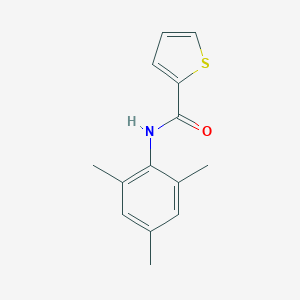
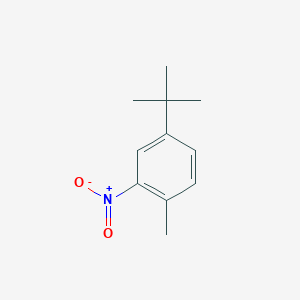
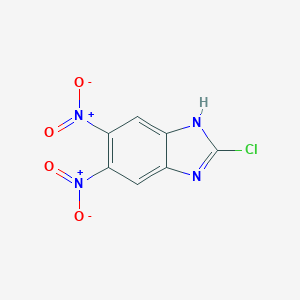
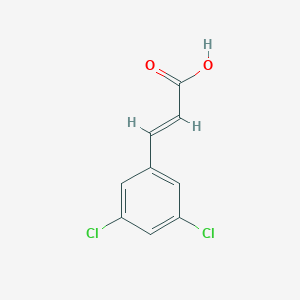
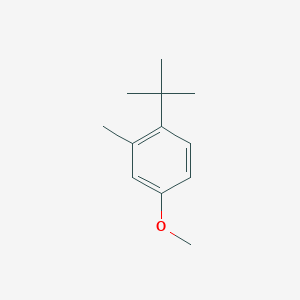
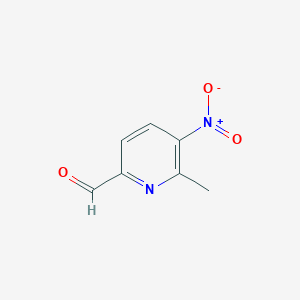
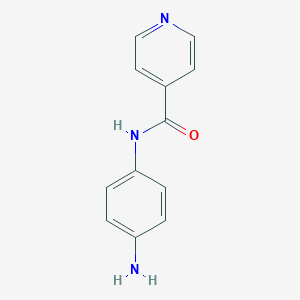
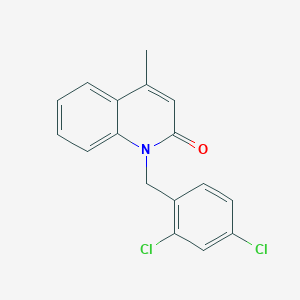
![5-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B183572.png)
